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molecular formula C11H14O2 B2681379 1-(4-Methoxy-2,5-dimethylphenyl)ethanone CAS No. 104174-28-9

1-(4-Methoxy-2,5-dimethylphenyl)ethanone

Cat. No. B2681379
M. Wt: 178.231
InChI Key: HYYOEBPABVJBNX-UHFFFAOYSA-N
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Patent
US09314023B2

Procedure details

A mixture of 1-(2,5-dimethyl-4-hydroxy-phenyl)-ethanone 14.6 g, methyl iodide 16.6 g, potassium carbonate 26.8 g and acetone 200 ml was stirred with heating under reflux for eight hours. The reaction mixture was cooled to room temperature and was filtered, and was then concentrated under reduced pressure. The resulting residue was subjected to a silica gel column chromatography to give 1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone 15.1 g.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([OH:8])[C:5]([CH3:9])=[CH:4][C:3]=1[C:10](=[O:12])[CH3:11].CI.[C:15](=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:15][O:8][C:6]1[C:5]([CH3:9])=[CH:4][C:3]([C:10](=[O:12])[CH3:11])=[C:2]([CH3:1])[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
CC1=C(C=C(C(=C1)O)C)C(C)=O
Name
Quantity
16.6 g
Type
reactant
Smiles
CI
Name
Quantity
26.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for eight hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=C1C)C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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